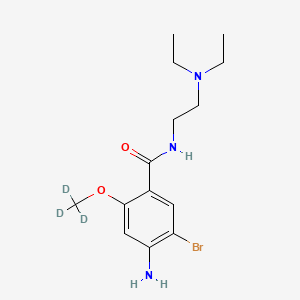

Bromopride-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromopride is a substituted benzamide, closely related to metoclopramide, used as an antiemetic . It is indicated in the treatment of nausea and vomiting, including postoperative nausea and vomiting (PONV); gastroesophageal reflux disease (GERD/GORD); and as preparation for endoscopy and radiographic studies of the gastrointestinal tract . The most common adverse effects of its use are somnolence and fatigue .

科学的研究の応用

Pharmaceutical Testing

Bromopride-d3 can be used as a reference standard in pharmaceutical testing to ensure the accuracy and quality of Bromopride formulations. Deuterated compounds like Bromopride-d3 are often used in analytical methods such as mass spectrometry to differentiate between the drug and its metabolites .

Nausea and Vomiting Treatment Research

Research into the treatment of nausea and vomiting, including post-operative nausea and vomiting (PONV) and gastroesophageal reflux disease (GERD/GORD), may utilize Bromopride-d3 to study the pharmacokinetics and pharmacodynamics of Bromopride .

Bioequivalence Studies

Bromopride-d3 can be applied in bioequivalence studies to compare the plasma concentration-time profiles of Bromopride in different formulations or under various conditions .

作用機序

Target of Action

Bromopride-d3 primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and gastrointestinal motility .

Mode of Action

As a dopamine antagonist, Bromopride-d3 works by blocking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth muscle relaxation . By inhibiting dopamine D2 receptors, Bromopride-d3 enhances the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This results in increased gastrointestinal motility and accelerated gastric emptying .

Biochemical Pathways

It is known that the drug’s prokinetic properties are similar to those of metoclopramide, a drug used to treat nausea and vomiting . This suggests that Bromopride-d3 may affect similar biochemical pathways as metoclopramide.

Pharmacokinetics

Bromopride-d3 exhibits good bioavailability, with 50 to 75% of the drug being absorbed after oral administration . It is metabolized in the liver and has an elimination half-life of 4 to 5 hours . The drug is primarily excreted in the urine, with 10 to 14% of the drug being eliminated unchanged .

Result of Action

The molecular and cellular effects of Bromopride-d3’s action primarily involve the enhancement of gastrointestinal motility. By blocking dopamine D2 receptors, Bromopride-d3 increases the release of acetylcholine, leading to increased muscle contractions in the gastrointestinal tract . This results in accelerated gastric emptying and reduced transit time in the small intestine .

特性

IUPAC Name |

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYAQDDTCWHPPL-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675732 |

Source

|

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromopride-d3 | |

CAS RN |

1189498-49-4 |

Source

|

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

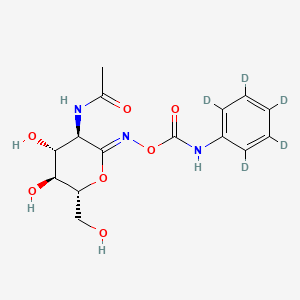

![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)

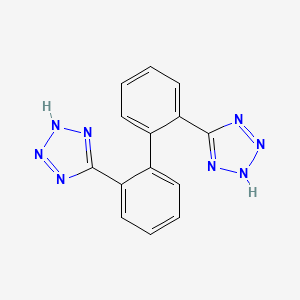

![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)